molecular formula C8H10BrNO2 B13546059 2-(1-Amino-2-hydroxyethyl)-3-bromophenol

2-(1-Amino-2-hydroxyethyl)-3-bromophenol

Cat. No.: B13546059
M. Wt: 232.07 g/mol
InChI Key: RRIUFTVKHGSWPX-UHFFFAOYSA-N
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Description

2-(1-Amino-2-hydroxyethyl)-3-bromophenol is an organic compound that features a bromine atom attached to a phenol ring, with an amino and hydroxyethyl group at the ortho position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Amino-2-hydroxyethyl)-3-bromophenol can be achieved through several synthetic routes. One common method involves the bromination of 2-(1-Amino-2-hydroxyethyl)phenol. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in an organic solvent like dichloromethane under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-(1-Amino-2-hydroxyethyl)-3-bromophenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The bromine atom can be reduced to form the corresponding phenol.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles like ammonia (NH₃) or thiols (R-SH) in the presence of a base.

Major Products

    Oxidation: Quinones.

    Reduction: 2-(1-Amino-2-hydroxyethyl)phenol.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

2-(1-Amino-2-hydroxyethyl)-3-bromophenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1-Amino-2-hydroxyethyl)-3-bromophenol depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The presence of the bromine atom and the amino group can enhance its binding affinity and specificity towards certain molecular targets .

Comparison with Similar Compounds

Similar Compounds

    2-(1-Amino-2-hydroxyethyl)phenol: Lacks the bromine atom, which may result in different reactivity and biological activity.

    3-Bromophenol: Lacks the amino and hydroxyethyl groups, which may affect its solubility and interaction with biological targets.

    2-Amino-3-bromophenol: Similar structure but different positioning of the amino group, leading to different chemical and biological properties.

Uniqueness

2-(1-Amino-2-hydroxyethyl)-3-bromophenol is unique due to the combination of the bromine atom and the amino and hydroxyethyl groups. This combination can result in distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C8H10BrNO2

Molecular Weight

232.07 g/mol

IUPAC Name

2-(1-amino-2-hydroxyethyl)-3-bromophenol

InChI

InChI=1S/C8H10BrNO2/c9-5-2-1-3-7(12)8(5)6(10)4-11/h1-3,6,11-12H,4,10H2

InChI Key

RRIUFTVKHGSWPX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Br)C(CO)N)O

Origin of Product

United States

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